molecular formula C11H11NO4 B13015468 4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Cat. No.: B13015468
M. Wt: 221.21 g/mol
InChI Key: RQNKDMFZKPWOQK-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a heterocyclic compound that belongs to the oxazepine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran with chloroacetic acid to form 4-chloro-4,5,6,7-tetrahydrobenzo[f]furan. This intermediate is then reacted with sodium hydroxide to produce 4-hydroxy-4,5,6,7-tetrahydrobenzo[f]furan. The final step involves the reaction of this compound with thionyl chloride to form 4-sulfonic acid-4,5,6,7-tetrahydrobenzo[f]furan, which is then subjected to hydrogenation under photochemical or metal-catalyzed conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of ionic liquids as reaction media has been explored to enhance the solubility of substrates and increase reaction rates while maintaining high product yields .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid
  • 4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylic acid methyl ester

Uniqueness

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is unique due to its seven-membered ring structure containing both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

4-methyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-12-5-8-4-7(11(14)15)2-3-9(8)16-6-10(12)13/h2-4H,5-6H2,1H3,(H,14,15)

InChI Key

RQNKDMFZKPWOQK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)O)OCC1=O

Origin of Product

United States

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